5-(Trifluoromethyl)quinazoline-2,4-diamine
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Overview
Description
5-(Trifluoromethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinazoline-2,4-diamine typically involves the reaction of anthranilic acid with trifluoromethyl-substituted amines under specific conditions. One common method includes the decarboxylation of 2-carboxy derivatives followed by amide treatment . Another approach involves the nucleophilic substitution reaction and reduction reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines .
Scientific Research Applications
5-(Trifluoromethyl)quinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival of cancer cells .
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of pharmacological activities.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth.
N4-(4-((Thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Known for its remarkable anticancer activity.
Uniqueness: 5-(Trifluoromethyl)quinazoline-2,4-diamine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
5-(trifluoromethyl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)4-2-1-3-5-6(4)7(13)16-8(14)15-5/h1-3H,(H4,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKSEVOJGEMSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157960 |
Source
|
Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133116-84-4 |
Source
|
Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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